molecular formula C18H23N B12522953 2-(2-n-Hexyl-4-methylphenyl)pyridine

2-(2-n-Hexyl-4-methylphenyl)pyridine

Cat. No.: B12522953
M. Wt: 253.4 g/mol
InChI Key: YOHKGQYTZUZOLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-n-Hexyl-4-methylphenyl)pyridine is an organic compound with the molecular formula C18H23N and a molecular weight of 253.38 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 2-(2-n-Hexyl-4-methylphenyl)pyridine typically involves the reaction of 2-bromo-4-methylphenylhexane with pyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 100°C, for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-(2-n-Hexyl-4-methylphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, such as nucleophilic substitution, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts like palladium and platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-n-Hexyl-4-methylphenyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-n-Hexyl-4-methylphenyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its therapeutic or industrial applications .

Comparison with Similar Compounds

2-(2-n-Hexyl-4-methylphenyl)pyridine can be compared with other pyridine derivatives, such as:

    2-(2-n-Hexylphenyl)pyridine: Similar in structure but lacks the methyl group on the phenyl ring.

    2-(4-Methylphenyl)pyridine: Lacks the hexyl group, making it less hydrophobic.

    2-Phenylpyridine: Lacks both the hexyl and methyl groups, resulting in different chemical and physical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C18H23N

Molecular Weight

253.4 g/mol

IUPAC Name

2-(2-hexyl-4-methylphenyl)pyridine

InChI

InChI=1S/C18H23N/c1-3-4-5-6-9-16-14-15(2)11-12-17(16)18-10-7-8-13-19-18/h7-8,10-14H,3-6,9H2,1-2H3

InChI Key

YOHKGQYTZUZOLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=CC(=C1)C)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.